molecular formula C14H13N3 B2469548 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole CAS No. 23269-75-2

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole

Cat. No.: B2469548
CAS No.: 23269-75-2
M. Wt: 223.279
InChI Key: DQDLKQAKDYKLTH-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)-2H-1,2,3-benzotriazole (CAS 23269-75-2) is a high-purity chemical reagent intended for laboratory research and development purposes . This compound, with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.28 g/mol, belongs to the important class of benzotriazole derivatives, which are nitrogen-containing heterocycles recognized for their significant pharmacological potential . As a specialized benzotriazole, its core research value lies in its application in medicinal chemistry and drug discovery. Benzo- and 1,2,3-triazole derivatives are frequently investigated for a wide spectrum of biological activities, including anti-inflammatory, anti-fungal, and anti-tuberculosis properties, often studied through biochemical assays and molecular docking simulations against target proteins like COX-2 . The structural motif of 1,2,3-triazoles can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), making this compound and its analogs valuable scaffolds for constructing more complex molecules for biological evaluation . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use . Handle with care, as it may be harmful if swallowed and may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-15-13-9-5-6-10-14(13)16-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDLKQAKDYKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity of the 2H-1,2,3-Benzotriazole Ring System

The 2H-1,2,3-benzotriazole core is a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring with a 1,2,3-triazole ring. This fusion results in a system with diminished aromatic character compared to simpler 1,2,3-triazoles, leading to a higher reactivity profile. prepchem.com The stability and reactivity of the benzotriazole (B28993) ring are influenced by the position of the N-substituent, with the 2H-isomer being one of two possible regioisomers upon substitution. chemicalbook.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid portion of the benzotriazole ring is susceptible to aromatic substitution reactions, though its reactivity is modulated by the fused triazole moiety.

Electrophilic Aromatic Substitution (EAS): The triazole ring, particularly when N-substituted, generally acts as a deactivating group towards electrophilic attack on the fused benzene ring due to the electronegativity of the nitrogen atoms. Electrophilic aromatic substitution is a characteristic reaction of aromatic rings where an electrophile replaces a hydrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a benzenium ion or σ-complex. uci.edulibretexts.org For benzotriazole, photocatalytic degradation studies have shown that hydroxylation, an electrophilic-type reaction, occurs preferentially at the 5- and 7-positions of the aromatic ring. mdpi.com It is therefore expected that electrophilic substitution on 2-(1-phenylethyl)-2H-1,2,3-benzotriazole would also favor these positions, directed by the electronic influence of the triazole system.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. uomustansiriyah.edu.iqyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com The unsubstituted benzotriazole ring is not sufficiently electron-deficient to readily undergo NAS. Therefore, for this compound to undergo NAS on its benzenoid ring, the introduction of potent electron-withdrawing substituents, such as nitro groups, would likely be necessary.

Transformations Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the triazole ring are key centers of reactivity. While N2 is already substituted in the target molecule, the remaining nitrogen atoms (N1 and N3) influence the ring's properties and can participate in further transformations, often leading to ring-opening.

Alkylation of unsubstituted benzotriazole typically yields a mixture of 1-alkyl and 2-alkyl isomers, demonstrating the nucleophilicity of the nitrogen atoms. chemicalbook.com In the case of N-substituted benzotriazoles, the triazole ring can undergo cleavage under certain conditions. For instance, N-acylated or N-sulfonylated benzotriazoles can be activated towards ring-opening, followed by the elimination of molecular nitrogen. ufl.edu This process can be mediated by acids or transition metals and allows for the transformation of the benzotriazole moiety into other functional groups or heterocyclic systems. semanticscholar.org

Table 1: Summary of Benzotriazole Ring Reactivity

Reaction TypeReagents/ConditionsExpected Outcome on Benzotriazole RingReference
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br2, HNO3) with Lewis AcidSubstitution on the benzenoid ring, likely at positions 5 and 7. mdpi.com
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO-, NH3); Requires strong electron-withdrawing groupsSubstitution on the benzenoid ring, contingent on activation. uomustansiriyah.edu.iqyoutube.com
Ring CleavageAcid-mediation, transition metals (on N-activated derivatives)Opening of the triazole ring with loss of N2 to form new structures. ufl.edusemanticscholar.org

Impact of the 1-Phenylethyl Substituent on the Electronic Structure and Reactivity Profile

Electronic Effects: The 1-phenylethyl substituent is primarily an alkyl group with respect to the nitrogen it is attached to. Alkyl groups are generally considered electron-donating through an inductive effect. This donation of electron density to the triazole ring can affect the basicity of the nitrogen atoms and the electron density of the entire heterocyclic system. Modifications on the phenyl side group of similar 2-aryl-2H-benzotriazoles have been shown to fine-tune the electronic properties of the molecule. acs.org

Steric Effects: The 1-phenylethyl group is sterically bulky. This bulk can hinder the approach of reagents to the benzotriazole ring, potentially influencing the regioselectivity of substitution reactions on the benzenoid ring or reactions involving the adjacent triazole nitrogen atoms. In related compounds, bulky substituents have been noted to decrease biological activity, possibly by impeding interaction with target sites. nih.gov

Reactions of the 1-Phenylethyl Side Chain

The side chain itself presents multiple sites for chemical transformation, including the chiral center and the phenyl ring.

Stereochemical Aspects of Reactions at the Chiral Center (if applicable)

The carbon atom attached to the N2 of the benzotriazole ring is a chiral center. Any reaction involving the cleavage of the C-N bond or other bonds to this stereocenter must be considered in a three-dimensional context. The 1-phenylethylamine (B125046) (α-PEA) moiety is a well-known chiral auxiliary used to induce stereoselectivity in various chemical reactions. mdpi.com

If the C-N bond were to be cleaved, the reaction could proceed through mechanisms that affect the stereochemistry:

SN1-type reaction: This would involve the formation of a planar 1-phenylethyl carbocation, leading to racemization, where a mixture of both enantiomers of the product is formed.

SN2-type reaction: This pathway would involve a direct displacement of the benzotriazole group by a nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center.

The benzotriazolyl group can act as an effective leaving group in nucleophilic substitution reactions, particularly when the nitrogen atom is protonated or complexed to a Lewis acid. ufl.edu

Functional Group Interconversions on the Phenyl and Ethyl Moieties

The 1-phenylethyl side chain contains a phenyl ring and a methyl group, both of which can potentially undergo functionalization.

Phenyl Moiety: The phenyl ring of the substituent can undergo its own electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. uomustansiriyah.edu.iqnsf.govmasterorganicchemistry.com The position of substitution (ortho, meta, or para) would be directed by the ethyl-benzotriazole group attached to it. As an alkyl-type substituent, it would be expected to direct incoming electrophiles to the ortho and para positions.

Ethyl Moiety: The methyl group on the side chain is generally less reactive. However, under radical conditions, it could potentially be halogenated. Furthermore, studies on other phenolic benzotriazoles with alkyl side chains have shown that metabolic oxidation can occur, leading to the formation of hydroxyl or oxo groups on the alkyl chains. researchgate.net This suggests that selective oxidation of the methyl group or the benzylic C-H bond under specific chemical conditions might be feasible.

Table 2: Potential Reactions of the 1-Phenylethyl Side Chain

Reaction SiteReaction TypePotential OutcomeReference
Chiral Center (Benzylic C)Nucleophilic Substitution (SN1)Cleavage of C-N bond, racemization of the product. ufl.edu
Chiral Center (Benzylic C)Nucleophilic Substitution (SN2)Cleavage of C-N bond, inversion of stereochemistry. ufl.edu
Phenyl RingElectrophilic Aromatic SubstitutionSubstitution (e.g., nitration, halogenation) at ortho/para positions. uomustansiriyah.edu.iqmasterorganicchemistry.com
Methyl GroupOxidationHydroxylation or other oxidative functionalization. researchgate.net

Proposed Mechanisms for Electrochemical Oxidation of N-Substituted Benzotriazoles

While specific studies on the electrochemical oxidation of this compound are not extensively documented, proposed mechanisms can be inferred from the electrochemical behavior of related N-substituted benzotriazoles and other heterocyclic compounds. The electrochemical oxidation of these molecules is generally an irreversible process, indicating that the initial oxidation products undergo rapid chemical reactions to form stable species.

For N-substituted benzotriazoles that lack a phenolic hydroxyl group, the initial step of electrochemical oxidation is likely the transfer of an electron from the π-system of the benzotriazole ring at the anode to form a radical cation. The benzotriazole moiety is an electron-rich heterocyclic system, making it susceptible to oxidation. The stability and subsequent reaction pathways of this radical cation would be influenced by the nature of the N-substituent and the reaction medium.

One proposed pathway involves the deprotonation of the radical cation, followed by a second electron transfer to form a cation. This cation would then be susceptible to nucleophilic attack by solvent molecules (e.g., water or acetonitrile) or anions present in the electrolyte, leading to the formation of hydroxylated or other substituted derivatives.

Alternatively, the radical cation could undergo dimerization or polymerization, a common pathway for oxidized aromatic and heterocyclic compounds. The specific regiochemistry of such coupling reactions would be dictated by the electron density distribution in the radical cation.

In the case of this compound, the phenylethyl substituent could also play a role in the oxidation mechanism. The benzylic position of the phenylethyl group is potentially susceptible to oxidation, which could lead to the formation of a carbonyl group at this position.

It is important to note that for phenolic benzotriazoles, the electrochemical oxidation mechanism is well-established to proceed via the oxidation of the phenol (B47542) group to a phenoxyl radical, which can then undergo dimerization or other subsequent reactions. researchgate.netmdpi.comntu.edu.sgresearchgate.net However, in the absence of this highly reactive functional group, the oxidation is expected to occur at the benzotriazole ring or the substituent.

The table below summarizes the general proposed steps in the electrochemical oxidation of a non-phenolic N-substituted benzotriazole.

StepDescriptionPotential Products
1. Initial Electron Transfer One-electron oxidation of the benzotriazole ring at the anode to form a radical cation.Radical cation intermediate
2. Deprotonation Loss of a proton from the radical cation, potentially from the substituent or the aromatic ring.Neutral radical intermediate
3. Second Electron Transfer Oxidation of the neutral radical to a cation.Cationic intermediate
4. Nucleophilic Attack Reaction of the cationic intermediate with solvent or electrolyte species.Hydroxylated or other substituted benzotriazoles
5. Dimerization/Polymerization Coupling of radical cation intermediates.Dimeric or polymeric products
6. Substituent Oxidation Oxidation of the alkyl or aryl substituent.Carbonyl derivatives or other oxidized substituent products

Stability and Degradation Pathways of this compound under Various Conditions

Benzotriazoles are generally recognized for their chemical stability, which contributes to their persistence in the environment. The degradation of this compound can be initiated by various environmental factors, including light, water, and heat.

Photolytic Degradation:

Photodegradation is a significant pathway for the transformation of benzotriazole derivatives in the environment, particularly for those used as UV stabilizers. While direct photolysis of some benzotriazoles can be slow, the process can be accelerated by the presence of photosensitizers, such as dissolved organic matter in natural waters. acs.org The degradation mechanism under UV irradiation can involve several pathways.

One potential pathway for N-substituted benzotriazoles is the photolytic cleavage of the N-N bond within the triazole ring, leading to the extrusion of molecular nitrogen (N₂) and the formation of a diradical intermediate. This highly reactive species can then undergo intramolecular rearrangement or react with surrounding molecules.

Another significant photodegradation pathway, especially in the presence of oxygen and reactive oxygen species (ROS) like hydroxyl radicals (•OH), is the oxidation of the molecule. rsc.orgdeswater.com This can lead to the hydroxylation of the benzene ring of the benzotriazole moiety. Furthermore, the phenylethyl substituent may also be susceptible to photo-oxidation.

Hydrolytic Stability:

The hydrolytic stability of benzotriazole derivatives can vary depending on the nature of the substituent. While the benzotriazole ring itself is relatively stable to hydrolysis, certain N-substituents can introduce hydrolytically labile bonds. For this compound, the bond between the nitrogen of the triazole ring and the benzylic carbon of the phenylethyl group is a single bond and is expected to be relatively stable under normal environmental pH conditions. However, extreme pH values or elevated temperatures could potentially promote hydrolysis, although specific data for this compound is lacking. Studies on other benzotriazole derivatives, such as a benzotriazole borate (B1201080) ester, have shown that hydrolysis can be a relevant degradation pathway. deswater.com

Thermal Degradation:

The thermal stability of benzotriazoles is generally high. Thermal decomposition of N-substituted benzotriazoles typically occurs at elevated temperatures. nih.govresearchgate.net The decomposition pathways can be complex and may involve the cleavage of the substituent from the triazole ring, as well as the breakdown of the heterocyclic ring itself. For this compound, thermal degradation would likely initiate with the cleavage of the weakest bond, which could be the N-C bond of the phenylethyl group or bonds within the triazole ring. The specific decomposition products would depend on the temperature and the presence of other substances. Research on the thermal decomposition of other benzotriazole derivatives has shown that melting is not always accompanied by decomposition, indicating a degree of thermal stability in the liquid phase as well. researchgate.net

The following table summarizes the potential degradation pathways and products for this compound based on the behavior of related compounds.

ConditionProposed Degradation PathwayPotential Degradation Products
Photolysis (UV light) - N₂ extrusion and diradical formation- Photo-oxidation (e.g., by •OH)- Rearrangement products- Hydroxylated benzotriazole derivatives- Oxidized phenylethyl substituent (e.g., carbonyls)
Hydrolysis - Cleavage of the N-phenylethyl bond (under harsh conditions)- 2H-1,2,3-Benzotriazole- 1-Phenylethanol
Thermal Decomposition - Cleavage of the N-phenylethyl bond- Fragmentation of the benzotriazole ring- 2H-1,2,3-Benzotriazole- Styrene- Various smaller molecular fragments

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and molecular properties. These calculations are performed using various levels of theory to achieve a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP hybrid functional, combined with basis sets like 6-31+G(d,p) or 6-311G**, is a common choice for studying benzotriazole (B28993) derivatives due to its efficiency and accuracy in predicting molecular geometries and electronic properties. researchgate.netmdpi.com

Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole molecule, corresponding to the minimum energy on the potential energy surface. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzotriazole ring system and the orientation of the 1-phenylethyl substituent relative to the ring would be determined.

Spectroscopic Properties: DFT calculations can predict various spectroscopic data, which can be compared with experimental results for structural validation. For example, theoretical vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) can be computed. Calculations for similar benzotriazole derivatives have been used to validate their structures by comparing predicted NMR chemical shifts with experimental data. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G*) (Note: The following data is hypothetical and serves as an example of typical results from such a calculation, as specific published data for this compound is unavailable.)

ParameterValue
Bond Lengths (Å)
N-N (triazole ring)1.34
N-C (triazole-benzene)1.39
C-C (benzene ring)1.40
N-C (triazole-phenylethyl)1.45
Bond Angles (°) **
C-N-N (triazole ring)108.5
N-N-N (triazole ring)113.0
N-C-C (phenylethyl)110.5
Dihedral Angles (°) **
C-N-C-C (phenylethyl)65.0

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. High-level ab initio studies on N-substituted benzotriazoles have been used to investigate their electronic structures and relative stabilities. nih.gov For this compound, these calculations would provide very accurate values for total energy, ionization potential, and electron affinity, which are fundamental to understanding the molecule's stability and reactivity. nih.gov They are particularly useful for studying conjugation effects between the benzene (B151609) and triazole rings. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The rotation around the single bond connecting the phenylethyl group to the benzotriazole ring allows for various spatial arrangements (conformers).

MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can model the interactions between the molecule and its environment, such as a solvent or a biological receptor. aip.org By simulating the molecule in a solvent like water, one can observe how solvent molecules arrange themselves around the solute and understand solvation effects. In the context of drug design, MD simulations can be used to study the stability of the ligand-protein complex. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com FMO analysis is crucial for predicting how this compound might behave in chemical reactions and how it absorbs light, which is relevant to its application as a UV absorber. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following data is hypothetical and serves as an example of typical results from such a calculation, as specific published data for this compound is unavailable.)

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.65

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas indicate regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring, indicating these are the most probable sites for protonation and interaction with electrophiles. The phenyl rings would show regions of both negative (above the π-system) and slightly positive (around the hydrogen atoms) potential. MEP analysis is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, and for understanding the reactive sites of a molecule. jksus.org

Chemical Reactivity Descriptors (e.g., Fukui Indices, Chemical Hardness and Softness)

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors:

Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, it is approximated by (E_LUMO - E_HOMO)/2. Hard molecules have a large HOMO-LUMO gap and are less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. irjweb.com

Electronegativity (χ): The negative of the chemical potential, it is approximated by -(E_HOMO + E_LUMO)/2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ is the chemical potential), it quantifies the molecule's ability to act as an electrophile. researchgate.net

Local Reactivity Descriptors:

Fukui Indices (f(r)): These indices indicate the change in electron density at a specific atom when an electron is added to or removed from the molecule. joaquinbarroso.com They are used to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For nitrogen heterocycles, Fukui functions are effective in predicting sites of chemical reactions. researchgate.netnih.gov For this compound, calculating the Fukui indices for each atom would pinpoint the specific nitrogen or carbon atoms most likely to participate in different types of reactions.

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound (Note: The following data is hypothetical and derived from the illustrative FMO energies in Table 2, as specific published data for this compound is unavailable.)

DescriptorValue (eV)
Ionization Potential (I ≈ -E_HOMO)6.50
Electron Affinity (A ≈ -E_LUMO)0.85
Chemical Hardness (η)2.83
Chemical Softness (S)0.35
Electronegativity (χ)3.68
Electrophilicity Index (ω)2.39

Exploration of Reaction Pathways and Transition States through Computational Modeling

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to discern through experimental methods alone. For this compound, theoretical and computational investigations would be instrumental in mapping out potential reaction pathways and characterizing the associated transition states. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the energetics and geometries of molecules as they transform from reactants to products.

A computational exploration of the reaction pathways for the formation or subsequent reactions of this compound would involve identifying all relevant intermediates and the transition states that connect them. The primary goal is to determine the minimum energy path for a given reaction. This involves calculating the potential energy surface of the reacting system.

For instance, a theoretical study on the N-alkylation of benzotriazole to form 2-substituted isomers like this compound would analyze the transition states for the nucleophilic attack of the benzotriazole anion on the alkylating agent. The calculations would help in understanding the regioselectivity of the reaction, explaining why substitution occurs at the N-2 position of the benzotriazole ring.

Detailed findings from such research would typically be presented in data tables, summarizing the calculated energies of reactants, intermediates, transition states, and products. Geometric parameters of the transition states, such as key bond lengths and angles, would also be reported to provide a structural understanding of the reaction mechanism.

However, a comprehensive search of the current scientific literature reveals a lack of specific computational studies focused on the reaction pathways and transition states of this compound. While computational methods have been applied to various other benzotriazole derivatives to investigate aspects like electronic properties, corrosion inhibition, or the regioselectivity of their synthesis, detailed mechanistic explorations involving transition state analysis for this particular compound are not available.

Therefore, while the framework for such a computational investigation is well-established, the specific data regarding reaction pathways and transition states for this compound remains an area for future research.

Structure Activity Relationship Sar Studies and Mechanistic Biological Applications Excluding Clinical/safety

General Principles of Biological Activity Associated with Benzotriazole (B28993) Scaffolds

The benzotriazole scaffold is considered a "privileged structure" in drug discovery due to its consistent appearance in compounds targeting a diverse range of biological systems. nih.gov Its derivatives have demonstrated a comprehensive spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal), antiviral, antitumor, anti-inflammatory, analgesic, and antioxidant activities. ijrrjournal.comgsconlinepress.com

The biological versatility of the benzotriazole core stems from several key features:

Isosterism: It is a bioisostere of natural purines, allowing it to mimic endogenous molecules and interact with their corresponding biological targets. researchgate.net

Structural Rigidity and Planarity: The fused ring system provides a rigid framework that can be predictably oriented within a protein's binding site.

Hydrogen Bonding Capability: The three nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites. researchgate.net

Hydrophobic and Aromatic Interactions: The fused benzene (B151609) ring offers a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with aromatic amino acid residues in target proteins. acs.org

These fundamental properties make the benzotriazole nucleus an excellent starting point for designing new pharmacologically active agents, where substitutions on the benzene or triazole ring can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. gsconlinepress.com

Role of the Benzotriazole Core in Enzyme-Inhibitor Interactions

The benzotriazole core is a highly effective pharmacophore for the design of enzyme inhibitors. Its ability to engage in multiple types of non-covalent interactions allows for high-affinity binding to a wide range of enzymes. researchgate.net The triazole ring's nitrogen atoms are particularly crucial; for example, they can coordinate with the iron atom in the heme group of cytochrome P450 enzymes, leading to potent inhibition. researchgate.net

In kinases, the benzotriazole structure can effectively occupy the ATP-binding site, forming hydrogen bonds with hinge region residues, a common mechanism for kinase inhibitors. researchgate.net The fused aromatic ring helps anchor the inhibitor in hydrophobic pockets adjacent to the active site. This dual capacity for both specific hydrogen bonding and broader hydrophobic interactions makes the benzotriazole scaffold a versatile tool for modulating enzyme activity. acs.org

Molecular Docking Studies with Relevant Enzyme Targets

Molecular docking simulations provide critical insights into the binding modes of benzotriazole derivatives at the atomic level, helping to explain their inhibitory mechanisms and guide further structural optimization.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. Molecular docking studies of various triazole and benzotriazole hybrids have elucidated their binding mechanisms. These compounds often adopt a dual-binding orientation, interacting simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

Key interactions for benzotriazole-based inhibitors typically involve:

π-π Stacking: The benzotriazole ring forms stacking interactions with aromatic residues such as Trp84 in the CAS and Trp279 in the PAS. researchgate.net

Hydrogen Bonding: The triazole nitrogens can form hydrogen bonds with residues like Ser200 or His440 in the catalytic triad. researchgate.net

Substituents on the benzotriazole core play a crucial role in establishing additional contacts and determining selectivity between AChE and BuChE. mdpi.com

α-Glucosidase is a primary target for controlling postprandial hyperglycemia in diabetes. Benzotriazole derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov Docking studies reveal that these inhibitors bind deeply within the enzyme's active site pocket.

For a series of benzotriazole-based bis-Schiff base derivatives, molecular docking highlighted key binding interactions with amino acid residues of α-glucosidase. nih.govresearchgate.net The most active compounds established multiple hydrogen bonds and hydrophobic interactions.

Table 1: α-Glucosidase Inhibition and Key Binding Interactions of Representative Benzotriazole Derivatives

Compound ID Structure Features IC₅₀ (µM) nih.gov Interacting Residues (via H-bonds) nih.gov Interacting Residues (via π-π) nih.gov
Compound 1 Dichlorophenol moiety 1.10 ± 0.05 ASP242, GLU304, ASP405 PHE501
Compound 9 Nitro group at para-position 1.30 ± 0.05 ASP242, ASP405, ARG526 PHE501
Compound 10 Nitro group at meta-position 2.10 ± 0.10 ASP242, GLU304, ASP405 PHE501
Acarbose Standard Drug 10.30 ± 0.20 - -

These studies demonstrate that substituents capable of forming strong hydrogen bonds (e.g., hydroxyl, nitro groups) significantly enhance inhibitory potency by interacting with key catalytic residues like ASP, GLU, and ARG. nih.gov

Benzotriazole derivatives have also been investigated as inhibitors of proteins involved in apoptosis and inflammation pathways. In silico studies have shown that these compounds can interact with targets such as Caspase 3, NF-κB, and p53. researchgate.net

A molecular docking study of a novel bis-benzotriazole derivative (TAJ1) assessed its binding affinity with several of these proteins. The results, presented in binding energies, indicate favorable interactions, suggesting potential inhibitory activity. researchgate.net

Table 2: Predicted Binding Affinities of a Benzotriazole Derivative (TAJ1) with Protein Targets

Protein Target PDB ID Binding Energy (kcal/mol) researchgate.net
Caspase-3 5I9B -9.1
NF-κB 1NFK -7.6
p53 4IWI -8.1

The docking analysis suggested that the benzotriazole moieties of the ligand engage in hydrophobic and π-stacking interactions within the binding pockets of these proteins, while other functional groups form specific hydrogen bonds. researchgate.net For Caspase-3, interactions often occur within the catalytic site, potentially blocking substrate access. nih.gov

Correlation between Substituent Effects (e.g., 1-phenylethyl group) and Biological Activity Mechanisms

The nature and position of substituents on the benzotriazole scaffold are critical determinants of biological activity and mechanism. Structure-activity relationship (SAR) studies consistently show that modulating the steric and electronic properties of substituents can lead to significant changes in potency and selectivity. nih.govmdpi.com

The 1-phenylethyl group in 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole is a significant structural feature. While direct SAR studies on this specific compound are not widely available, its influence can be inferred from its physicochemical properties and general SAR principles for N-substituted benzotriazoles:

Steric Bulk and Hydrophobicity: The phenylethyl group is a bulky and lipophilic substituent. This property can enhance binding affinity by promoting hydrophobic interactions within a nonpolar binding pocket of an enzyme. nih.gov In the case of α-glucosidase inhibitors, however, excessive bulk on substituents has been shown to decrease activity, indicating the importance of a precise fit. mdpi.com

Aromatic Interactions: The phenyl ring provides an additional site for π-π stacking or cation-π interactions with complementary aromatic or charged residues (e.g., Phe, Tyr, Trp, Arg) in a target's active site.

Conformational Flexibility: The ethyl linker allows the phenyl group to adopt various spatial orientations, potentially enabling an induced-fit mechanism upon binding to a target enzyme. This flexibility can be advantageous for optimizing interactions within the binding site.

Mechanistic Insights into Observed Biological Phenomena

While specific mechanistic studies detailing the biological interactions of this compound are not extensively documented in scientific literature, the broader class of benzotriazole derivatives has been investigated for various biological activities. Insights into the potential mechanisms of action can be inferred from studies on structurally related compounds, which primarily point towards enzyme inhibition and receptor binding pathways. The benzotriazole scaffold is recognized for its structural flexibility and unique electronic properties, which allow it to interact with various biological targets. researchgate.net

Inhibition Pathways: Interference with Microtubule Dynamics

A significant mechanistic pathway identified for certain benzotriazole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. These microtubules are highly dynamic structures involved in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.

Compounds containing the benzotriazole scaffold, particularly benzotriazole-acrylonitrile and 2-phenylquinazoline (B3120039) derivatives, have been shown to function as microtubule-destabilising agents. nih.govbenthamdirect.com The mechanism involves the direct binding of these molecules to tubulin heterodimers. nih.govnih.gov Molecular studies have indicated that these derivatives often occupy the colchicine-binding site, which is located at the interface between the α- and β-tubulin subunits. nih.govresearchgate.net By binding to this site, the benzotriazole derivatives introduce a steric hindrance that makes the polymerization process energetically unfavorable, thus preventing the addition of further tubulin dimers to the growing microtubule chain. nih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle, typically in the G2/M phase, and can initiate apoptosis pathways. nih.govbenthamdirect.comresearchgate.net The interaction is influenced by the specific substituents on the benzotriazole ring system, with factors like steric hindrance playing a role in the inhibitory capacity. nih.gov

Receptor Binding: Interaction with G-Protein-Coupled Receptors

Another key mechanism observed for the benzotriazole class involves direct interaction with cell surface receptors, specifically G-protein-coupled receptors (GPCRs). Research has identified certain 1-substituted benzotriazole-5-carboxylic acids as highly selective agonists for the human orphan G-protein-coupled receptor GPR109b (also known as HM74). acs.orgnih.gov

The binding of these benzotriazole derivatives to the receptor initiates a downstream signaling cascade. The selectivity for GPR109b over the highly homologous GPR109a is a notable aspect of this interaction. nih.gov This selectivity is attributed to differences in the amino acid sequence near a crucial arginine-ligand interaction point within the receptor. nih.gov The structure of GPR109b appears to tolerate larger ligands compared to GPR109a, allowing the benzotriazole compounds to bind and act as effective agonists. nih.gov Upon activation, these receptors, which are coupled to Gi proteins, typically lead to an inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.net

The following table summarizes mechanistic data for representative benzotriazole derivatives, illustrating their interaction with specific biological targets.

Compound Class/DerivativeBiological TargetObserved EffectQuantitative Measure
Benzotriazole-Acrylonitrile Derivative (Compound 5)TubulinCompetes with colchicine (B1669291) at its binding site, inhibiting polymerization.-
Benzotriazole Substituted 2-Phenylquinazoline (ARV-2)TubulinInhibition of polymerization, leading to G2/M cell cycle arrest.IC50: 3.16 μM (MCF-7 cells)
Benzotriazole Substituted Pyrimidine (Compound 5ab)TubulinInhibition of tubulin assembly.IC50: 5.24 μM
1-Alkyl-benzotriazole-5-carboxylic acid (IBC293)G-protein-coupled receptor GPR109bSelective agonist activity, leading to inhibition of forskolin-stimulated cAMP increase.EC50: 54 nM

Advanced Materials Science Applications and Functionalization Excluding Uv Absorption Properties and Consumer Product Uses

Role as Synthetic Intermediates and Auxiliaries in Organic Synthesis

Benzotriazole (B28993) and its derivatives are highly valued in organic synthesis for their versatility. lupinepublishers.comresearchgate.net The benzotriazole moiety can function as a reactive component that facilitates various chemical transformations.

Benzotriazole as a Leaving Group in Alkylation and Benzannulation Reactions

The benzotriazole group is an excellent leaving group, a characteristic that is extensively exploited in synthetic chemistry. lupinepublishers.comnih.gov In reactions, the benzotriazole anion's stability makes its displacement by a nucleophile thermodynamically favorable. This property is foundational to its use as a "synthetic auxiliary," where it is temporarily incorporated into a molecule to facilitate a specific reaction before being removed. lupinepublishers.com

While direct examples involving the 2-(1-Phenylethyl) derivative are not detailed, the general mechanism is well-established. For instance, N-alkylated benzotriazoles can react with nucleophiles, which displace the benzotriazole ring to form new carbon-carbon or carbon-heteroatom bonds. This strategy is particularly useful in the synthesis of complex molecules where direct alkylation is challenging. nih.gov Recently, 1,2,3-triazoles have been demonstrated to act as effective leaving groups in specialized SNAr–Arbuzov reactions to form C-P bonds, highlighting the ongoing development of this chemistry. nih.gov

Table 1: General Reactivity of Benzotriazole as a Leaving Group

Reaction Type Role of Benzotriazole Outcome
Nucleophilic Substitution Acts as a stable leaving group (anion). Formation of new C-C, C-N, C-O, or C-S bonds.
SNAr Reactions Activates the ring and serves as a leaving group. Synthesis of substituted aromatic compounds.

Application in Mannich Condensations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov The reaction typically uses formaldehyde (B43269) and a primary or secondary amine to generate a "Mannich base." nih.gov

Benzotriazole itself can participate in Mannich-type reactions. It can react with formaldehyde and various primary or secondary amines to form N-(aminomethyl)benzotriazoles. researchgate.net These adducts are valuable synthetic intermediates. The benzotriazole group in these intermediates can then be displaced by a variety of nucleophiles, effectively making the reaction a method for aminomethylation. While specific studies detailing the use of 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole in Mannich condensations are not available, its structural similarity to other reactive benzotriazoles suggests it could potentially be used to create specific Mannich bases, with the phenylethyl group influencing steric hindrance and solubility. mdpi.com

Integration into Polymeric Systems for Specific Functional Attributes

The incorporation of benzotriazole moieties into polymer chains is a key strategy for imparting specific properties to the final material, such as improved thermal stability or, most notably, UV absorption. The focus here is on other functional attributes.

Monomer Synthesis for Copolymers

To integrate the benzotriazole unit into a polymer backbone or as a pendant group, it must first be functionalized to create a polymerizable monomer. crimsonpublishers.com This typically involves introducing a reactive group, such as a vinyl, acrylate, or methacrylate (B99206) functionality, onto the benzotriazole derivative. researchgate.netresearchgate.net

For example, a common strategy involves creating a benzotriazole derivative with a hydroxyl group, which can then be esterified with acryloyl chloride or methacryloyl chloride to yield a polymerizable monomer. crimsonpublishers.com This monomer can then be copolymerized with other standard monomers like styrene (B11656) or methyl methacrylate. researchgate.net While specific synthesis of a monomer from this compound is not documented, its synthesis would follow these established principles. Copolymers containing benzotriazole units have been designed for applications in photovoltaics, demonstrating the versatility of this structural unit in advanced materials. rsc.org

Studies of Surface Modification and Polymer-Supported Reagents

The chemical stability and reactivity of the benzotriazole ring make it suitable for use in surface modification and as a component of polymer-supported reagents. Polymer-supported reagents simplify chemical synthesis by allowing for the easy separation of the reagent from the product mixture, often by simple filtration. nih.govscispace.com

Benzotriazole derivatives, such as 5-(hydroxymethyl)benzotriazole, have been attached to polymer resins (e.g., Wang or Merrifield resins). nih.govscispace.com These polymer-supported benzotriazoles have been successfully used as catalysts in the synthesis of complex organic molecules like tetrahydroquinolines. nih.govscispace.com The solid-phase support allows for the reuse of the catalyst without significant loss of activity. nih.gov Additionally, benzotriazole has been incorporated into polyelectrolyte multilayers for surface modification, where it can be entrapped and later released in response to environmental triggers like pH changes. scispace.com

Research into Corrosion Inhibition Mechanisms on Metal Surfaces

Benzotriazole and its derivatives are renowned for their effectiveness as corrosion inhibitors, particularly for copper and its alloys, but also for iron and steel. ijcsi.promdpi.comsemanticscholar.org The primary mechanism of inhibition involves the formation of a protective film on the metal surface.

Table 2: General Mechanism of Benzotriazole Corrosion Inhibition

Step Process Description
1. Adsorption Chemisorption Nitrogen atoms in the triazole ring donate lone-pair electrons to vacant d-orbitals of surface metal atoms.
2. Complexation Film Formation A stable, polymeric complex layer ([Me(BTA)]) forms on the metal surface.

Advanced Materials Science Applications of this compound

Following a comprehensive search of scientific literature and databases, no specific research data was found regarding the adsorption behavior, film formation, or electrochemical inhibition performance of the compound this compound.

The requested sections of the article, "7.3.1. Adsorption Behavior and Film Formation on Metal Substrates" and "7.3.2. Electrochemical Characterization of Inhibition Performance in Aggressive Media," require specific experimental data and research findings that are not available in the public domain for this particular chemical compound.

Extensive research exists for the parent compound, 1,2,3-benzotriazole (BTA), and its derivatives, which are widely studied for their corrosion inhibition properties, particularly on copper and its alloys. st-andrews.ac.ukresearchgate.netirowater.comresearchgate.netcopper.orgnih.gov This body of work details the formation of protective films through chemisorption and the establishment of a complex between copper ions and the triazole ring. st-andrews.ac.ukcopper.org However, the substitution of a 1-phenylethyl group at the N2 position of the benzotriazole ring creates a distinct molecule, and its specific interactions with metal substrates have not been characterized in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced materials science applications of this compound as outlined in the request.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, benzotriazole derivatives are often prepared using microwave-assisted synthesis to enhance reaction efficiency and yield . Key variables include solvent choice (e.g., DMF or ethanol), catalysts (e.g., Cu(I) for click chemistry), and temperature control. Optimization involves factorial design experiments to test interactions between variables (e.g., solvent polarity and catalyst loading) . Structural validation requires NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity and regioselectivity .

Q. How can researchers characterize the stability and degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies employ accelerated degradation tests (e.g., exposure to UV light, heat, or acidic/alkaline conditions) followed by HPLC or LC-MS analysis to identify breakdown products . Computational tools like Gaussian or COMSOL Multiphysics can model degradation kinetics and predict reactive intermediates . For photostability, UV-Vis spectroscopy paired with TD-DFT calculations helps correlate electronic transitions with degradation susceptibility .

Q. What analytical techniques are critical for confirming the structural integrity of benzotriazole derivatives?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, while NMR spectroscopy resolves regiochemical ambiguities (e.g., distinguishing 1H- vs. 2H-benzotriazole tautomers) . High-resolution mass spectrometry (HRMS) verifies molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the electronic properties and bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution, which correlate with reactivity and interaction sites . Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to biological targets (e.g., enzymes or receptors) by simulating ligand-protein interactions, validated by experimental IC₅₀ values .

Q. What strategies resolve contradictions between experimental data and computational predictions for benzotriazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy by incorporating solvation and dynamic effects . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding thermodynamics, refining computational parameters .

Q. How can researchers design experiments to investigate the role of this compound in heterogeneous catalysis or photodynamic therapy?

  • Methodological Answer : For catalytic applications, factorial design experiments test variables like substrate scope, catalyst loading, and reaction time. In photodynamic therapy, fluorescence quenching assays and singlet oxygen quantum yield measurements (using DPBF as a probe) assess photosensitizing efficacy . In silico screening (e.g., COMSOL Multiphysics) identifies optimal conditions before lab validation .

Q. What advanced methodologies enable the study of substituent effects on the benzotriazole core?

  • Methodological Answer : Hammett linear free-energy relationships (LFER) quantify electronic effects of substituents on reaction rates or binding affinities. Synthetic diversification via Suzuki-Miyaura coupling or Huisgen cycloaddition introduces aryl/heteroaryl groups, followed by comparative SAR (structure-activity relationship) analysis . Machine learning models (e.g., Random Forest) predict substituent contributions to properties like solubility or bioavailability .

Methodological Resources

  • Experimental Design : Use factorial design to optimize synthesis and reduce resource consumption .
  • Data Validation : Cross-reference computational predictions (DFT, docking) with spectroscopic and thermodynamic data .
  • Instrumentation : Leverage AI-integrated platforms (e.g., COMSOL Multiphysics) for simulation-driven hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.